Bis(3-methyl-2-pentyl) Phthalate
Description
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methylpentan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-7-13(3)15(5)23-19(21)17-11-9-10-12-18(17)20(22)24-16(6)14(4)8-2/h9-16H,7-8H2,1-6H3 |
InChI Key |
UXOMKXXQMOOPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Esterification
-
- Phthalic anhydride is mixed with an excess of 3-methyl-2-pentanol.
- A catalytic amount of sulfuric acid or p-toluenesulfonic acid is added.
- The mixture is heated under reflux, typically between 120–180 °C.
- Water generated during the reaction is continuously removed, often by azeotropic distillation with a solvent like toluene or xylene, to drive the reaction to completion.
- After completion, the reaction mixture is cooled, neutralized to remove acid catalyst residues, and the product is purified by washing and distillation or recrystallization.
-
- Well-established, straightforward procedure.
- High yields (typically >85%) with proper water removal.
-
- Requires careful control of temperature and catalyst amount to avoid side reactions.
- Acid catalysts require neutralization and disposal, raising environmental concerns.
Enzymatic Esterification (Emerging Method)
-
- Lipase enzymes catalyze the esterification under milder conditions (30–60 °C).
- Organic solvents or solvent-free systems can be used.
- Water removal is still necessary but can be facilitated by molecular sieves.
-
- Mild reaction conditions reduce side products.
- Environmentally friendly and potentially reusable catalysts.
-
- Longer reaction times.
- Enzyme cost and stability considerations.
Solvent and Catalyst Variations
-
- Common solvents include toluene, xylene, or solvent-free conditions.
- Solvent choice affects reaction rate and ease of water removal.
-
- Solid acid catalysts (e.g., sulfonated resins) have been explored to reduce corrosion and simplify purification.
- Acidic ionic liquids as catalysts provide tunable acidity and recyclability.
Extraction and Purification Techniques
Post-synthesis, purification is essential to isolate this compound from unreacted materials and by-products.
Liquid-Liquid Extraction
- Organic solvents such as methylene chloride or hexane/acetone mixtures are used to extract the ester from aqueous or reaction mixtures.
- Extraction efficiency depends on solvent polarity and sample matrix.
Chromatographic Purification
- Alumina or Florisil cartridges can be employed for cleanup, as shown in phthalate ester analyses.
- Gel Permeation Chromatography (GPC) is effective for removing waxes and lipids from samples containing phthalates.
Drying and Decontamination
- Sodium sulfate, pre-cleaned and baked at 400 °C, is used to dry extracts.
- Glassware and materials must be carefully treated to avoid phthalate contamination.
Analytical Verification and Yield Optimization
Gas Chromatography (GC) and Mass Spectrometry (MS)
- GC with electron capture detection or GC-MS is the standard for confirming the identity and purity of this compound.
- Retention times and mass spectra are compared against standards for verification.
- Typical retention time for this compound is around 18.77 minutes on specific GC columns.
Extraction Efficiency and Solvent Selection
- Studies optimizing extraction solvents for phthalates indicate methanol, chloroform, dichloromethane, ethyl acetate, and toluene as candidates.
- Methanol often provides the highest extraction efficiency for soil samples spiked with phthalates, but solvent choice may vary depending on matrix and target compound.
Summary Table of Preparation Parameters
| Parameter | Conventional Acid-Catalyzed Esterification | Enzymatic Esterification |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Lipase enzymes |
| Temperature | 120–180 °C | 30–60 °C |
| Reaction Time | Several hours | Several hours to days |
| Solvent | Toluene, xylene, or solvent-free | Organic solvents or solvent-free |
| Water Removal | Azeotropic distillation | Molecular sieves |
| Yield | >85% | Variable, generally lower |
| Environmental Impact | Acid waste, corrosion potential | Biodegradable catalysts, mild conditions |
| Purification | Neutralization, extraction, distillation | Similar extraction and purification |
Research Findings and Notes
- The esterification reaction is sensitive to pH; phthalate esters hydrolyze below pH 5 and above pH 7, so maintaining neutral to slightly acidic conditions is critical during processing to avoid degradation.
- Batch-to-batch variations in catalyst and adsorbent materials (e.g., alumina, Florisil) can affect recovery and purity, necessitating validation with standard compounds.
- Avoidance of plastic materials during preparation and analysis is essential to prevent contamination with phthalate esters.
- Analytical methods developed for phthalate esters, including this compound, emphasize the need for rigorous sample preparation to remove lipids, waxes, and elemental sulfur that can interfere with chromatographic detection.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(3-methyl-2-pentyl) Phthalate is used as a reference standard in analytical chemistry for the determination of phthalate esters in various samples .
Biology: It is studied for its potential endocrine-disrupting effects and its impact on biological systems .
Medicine: Research is ongoing to understand its effects on human health, particularly its role as an endocrine disruptor and its potential links to various health conditions .
Industry: Widely used as a plasticizer in the manufacturing of flexible plastic products, including medical devices, food packaging, and consumer goods .
Mechanism of Action
Bis(3-methyl-2-pentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- This compound shares a molecular formula with DEHP and bis(6-methylheptyl) phthalate, indicating similar molecular weights but distinct branching patterns.
- Branched alkyl chains (e.g., 3-methyl-2-pentyl vs. 2-ethylhexyl) enhance lipophilicity and reduce volatility compared to linear-chain phthalates like DBP .
Toxicity and Endocrine-Disrupting Activity
Acute Toxicity
- DEHP : LC50 (zebrafish embryos) >50 ppm, with estrogenic activity observed in medaka fish .
- DBP : LC50 = 0.63 ppm (zebrafish), causing tail curvature, necrosis, and cardiac edema .
- This compound: No direct data, but structural analogs like DEHP and bis(6-methylheptyl) phthalate are classified as reproductive toxins .
Endocrine Effects
- DEHP: Activates estrogen receptors and disrupts androgen synthesis, linked to reduced semen quality and developmental abnormalities in rodents .
- DBP : Exhibits anti-androgenic effects and is associated with hyperlipidemia in humans .
- Bis(6-methylheptyl) Phthalate : Listed as a suspected reproductive toxin in safety data sheets .
Environmental Persistence and Human Exposure
- DEHP : Dominates indoor dust (361–462 μg/g in residential settings) and poses cancer risks to infants .
- This compound: Not directly measured, but branched phthalates like DEHP persist in dust due to low biodegradability .
- Regulatory Status: DEHP, DBP, and BBP are restricted under EU RoHS and REACH due to toxicity .
Analytical Detection
- GC-MS Separation : Phthalates with branched chains (e.g., bis(4-methyl-2-pentyl) phthalate) show distinct elution orders on Rxi-35Sil MS columns compared to linear analogs .
- Challenges : Structural isomers like this compound may co-elute with other phthalates unless advanced stationary phases (e.g., Rtx-440) are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
